Cas no 2137683-28-2 (5-(Fluorosulfonyl)-2-methylbenzoyl chloride)

5-(Fluorosulfonyl)-2-methylbenzoyl chloride is a highly reactive acyl chloride derivative, primarily utilized as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its fluorosulfonyl group enhances electrophilicity, making it particularly effective for introducing the 2-methyl-5-(fluorosulfonyl)benzoyl moiety into target molecules. The compound’s stability under controlled conditions and high purity ensure reliable performance in acylation reactions. It is commonly employed in the synthesis of specialized agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Proper handling under inert conditions is recommended due to its moisture sensitivity. The product’s structural features enable precise functionalization, offering versatility in complex molecular constructions.
5-(Fluorosulfonyl)-2-methylbenzoyl chloride structure
2137683-28-2 structure
Product Name:5-(Fluorosulfonyl)-2-methylbenzoyl chloride
CAS No:2137683-28-2
MF:C8H6ClFO3S
MW:236.647843837738
CID:6232921
PubChem ID:165460927
Update Time:2025-11-06

5-(Fluorosulfonyl)-2-methylbenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2137683-28-2
    • 5-(fluorosulfonyl)-2-methylbenzoyl chloride
    • EN300-728251
    • 5-(Fluorosulfonyl)-2-methylbenzoyl chloride
    • Inchi: 1S/C8H6ClFO3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3
    • InChI Key: NAPCZAQHFLOQNE-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(C=CC=1C)S(=O)(=O)F)=O

Computed Properties

  • Exact Mass: 235.9710211g/mol
  • Monoisotopic Mass: 235.9710211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.6Ų

5-(Fluorosulfonyl)-2-methylbenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728251-1.0g
5-(fluorosulfonyl)-2-methylbenzoyl chloride
2137683-28-2
1g
$0.0 2023-06-06

Additional information on 5-(Fluorosulfonyl)-2-methylbenzoyl chloride

Comprehensive Analysis of 5-(Fluorosulfonyl)-2-methylbenzoyl chloride (CAS No. 2137683-28-2)

5-(Fluorosulfonyl)-2-methylbenzoyl chloride (CAS No. 2137683-28-2) is a highly specialized chemical compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring both a fluorosulfonyl group and a reactive acyl chloride moiety, makes it a versatile building block for designing complex molecules. This compound has garnered significant attention in recent years due to its applications in cutting-edge fields such as bioconjugation chemistry, proteomics, and small-molecule drug discovery.

The growing demand for 5-(Fluorosulfonyl)-2-methylbenzoyl chloride is closely tied to the rapid development of targeted therapeutics and precision medicine. Researchers frequently search for information about its synthesis methods, stability under various conditions, and compatibility with different reaction systems. The compound's CAS number 2137683-28-2 serves as a crucial identifier in scientific literature and patent databases, helping professionals track its applications across multiple disciplines.

One of the most valuable characteristics of 5-(Fluorosulfonyl)-2-methylbenzoyl chloride is its ability to serve as a cross-linking agent in bioconjugation processes. This property makes it particularly useful in antibody-drug conjugate (ADC) development, a hot topic in oncology research. The compound's fluorosulfonyl group enables selective reactions with nucleophiles, while the acyl chloride functionality provides additional reactivity options, creating multiple pathways for molecular engineering.

From a synthetic chemistry perspective, 5-(Fluorosulfonyl)-2-methylbenzoyl chloride offers several advantages. Its methyl substitution at the 2-position provides steric control during reactions, while the electron-withdrawing nature of the fluorosulfonyl group enhances the reactivity of the acyl chloride. These features make it an excellent candidate for high-yield coupling reactions and regioselective transformations, addressing common challenges in complex molecule synthesis.

In material science applications, CAS 2137683-28-2 has shown promise in the development of advanced polymers and functional surfaces. The compound's dual reactivity allows for the creation of novel materials with tailored properties, responding to the increasing demand for smart coatings and responsive interfaces. Researchers are particularly interested in its potential for creating surface modifications with enhanced durability and specific interaction capabilities.

The handling and storage of 5-(Fluorosulfonyl)-2-methylbenzoyl chloride require careful consideration of its chemical stability and reactivity profile. Proper storage conditions, typically under inert atmosphere at controlled temperatures, are essential to maintain its purity and performance characteristics. These practical aspects are frequently searched by laboratory professionals and process chemists working with this compound.

Analytical characterization of 5-(Fluorosulfonyl)-2-methylbenzoyl chloride typically involves a combination of spectroscopic techniques including NMR, IR, and mass spectrometry. The interpretation of these analytical data helps researchers verify the compound's purity and identity, which is crucial for reproducible results in downstream applications. The structural elucidation of derivatives prepared from this compound is another area of significant research interest.

Recent patent literature reveals growing intellectual property activity surrounding 2137683-28-2 and its derivatives, particularly in the areas of biopharmaceuticals and specialty chemicals. This trend reflects the compound's expanding role in innovative technologies and its potential to address unmet needs in various industries. The strategic importance of this chemical building block continues to increase as new applications are discovered.

Environmental and safety considerations for 5-(Fluorosulfonyl)-2-methylbenzoyl chloride follow standard protocols for reactive compounds. Proper waste management procedures and engineering controls are implemented during its use, aligning with the chemical industry's focus on green chemistry principles and sustainable practices. These aspects are increasingly important to researchers and manufacturers alike.

The future outlook for 5-(Fluorosulfonyl)-2-methylbenzoyl chloride appears promising, with potential applications emerging in nanotechnology and advanced diagnostics. As research continues to uncover new ways to utilize its unique chemical properties, this compound is likely to maintain its position as a valuable tool in molecular design and synthesis. The ongoing optimization of its preparation methods and application techniques will further enhance its utility across scientific disciplines.

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